1-Bromo-2-isopropoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve various methods, including halogenation reactions. For instance, the synthesis of 1,2-dibromobenzenes is described as involving regioselective bromination, ortho-metalation, and halogen/metal permutations . Although the specific synthesis of 1-Bromo-2-isopropoxybenzene is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be influenced by the presence of substituents on the benzene ring. The microwave spectrum of bromobenzene has been studied to determine the structure and quadrupole coupling constants, which are indicative of the double-bond character of the C-Br bond . These findings can be relevant to understanding the molecular structure of 1-Bromo-2-isopropoxybenzene, as the presence of the isopropoxy group would also affect the electronic distribution in the molecule.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions. For example, 1-bromo-2-iodobenzenes can participate in a CuI-catalyzed domino process to form 2,3-disubstituted benzofurans . This indicates that brominated benzene compounds can be versatile intermediates in the synthesis of more complex aromatic structures. The reactivity of 1-Bromo-2-isopropoxybenzene would likely be influenced by both the bromo and isopropoxy substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary based on their molecular structure. For example, the melting points of isomeric dibromobenzenes are influenced by molecular symmetry and the presence of halogen bonds . The presence of different substituents, such as fluorine and bromine, can also affect the geometry and vibrational modes of benzene derivatives . These insights can be used to infer the properties of 1-Bromo-2-isopropoxybenzene, such as its potential melting point, boiling point, and spectroscopic characteristics.
Scientific Research Applications
Polymer Synthesis and Functionalization
1-Bromo-2-isopropoxybenzene has been explored in the context of polymer chemistry, particularly for the end-quenching of polyisobutylene. In research by Morgan, Martínez-Castro, and Storey (2010), alkoxybenzenes, including isopropoxybenzene, were utilized to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allowed for direct chain-end functionalization, expanding the utility of polyisobutylene in various applications (Morgan, Martínez-Castro, & Storey, 2010).
Chemical Synthesis and Transformation
In the field of synthetic chemistry, 1-Bromo-2-isopropoxybenzene and related compounds are used as intermediates for synthesizing other complex molecules. For instance, Xuan et al. (2010) described the synthesis of 1-bromo-2,4-dinitrobenzene, showcasing the transformation potential of bromo-substituted benzenes in the production of pharmaceutical agents and organic dyes (Xuan et al., 2010).
Environmental Analysis
Studies have also examined the environmental presence and implications of halogenated methoxybenzenes, including bromo-substituted compounds like 1-Bromo-2-isopropoxybenzene. Führer and Ballschmiter (1998) investigated these compounds in the marine troposphere, providing insights into their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Biomedical Research
In the context of biomedical research, Lee et al. (2001) explored the use of a compound structurally related to 1-Bromo-2-isopropoxybenzene for detecting beta-amyloid plaques in the brain of Alzheimer's disease patients. This study highlights the potential of bromo-substituted benzenes in developing diagnostic tools for neurodegenerative diseases (Lee et al., 2001).
properties
IUPAC Name |
1-bromo-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORVPBHAHXAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620223 | |
Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-isopropoxybenzene | |
CAS RN |
701-07-5 | |
Record name | 1-Bromo-2-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-2-(1-methylethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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